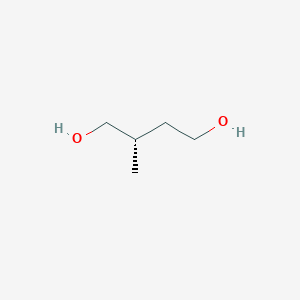

(S)-(-)-2-メチル-1,4-ブタンジオール

概要

説明

Introduction (S)-(-)-2-Methyl-1,4-butanediol is closely related to 1,4-Butanediol (BDO), a significant chemical used in polymer manufacturing. BDO is typically produced from oil and natural gas feedstocks, but recent developments have enabled its production from renewable carbohydrate feedstocks via metabolic engineering of Escherichia coli (Yim et al., 2011).

Synthesis Analysis The synthesis of BDO-related compounds often involves complex chemical processes. For instance, the synthesis of monodisperse hard segments containing BDO was achieved through a simple technique, resulting in high purity materials (Fu et al., 1985).

Molecular Structure Analysis The molecular structure of BDO and related compounds has been extensively studied. A study on 1,4-butanediol revealed insights into its conformation and internal hydrogen bonding using techniques like gas-phase electron diffraction and molecular mechanics calculations (Trætteberg & Hedberg, 1994).

Chemical Reactions and Properties The chemical reactions of BDO variants are diverse. One study explored the reaction kinetics of 2,3-butanediol (a related compound) over various catalysts, providing insight into the roles of acid and metal sites in hydrodeoxygenation processes (Zheng et al., 2018).

Physical Properties Analysis The physical properties of BDO and its derivatives have been a subject of research. For example, the study of monodisperse oligomers of 1,4-butanediol and 2,4-toluene diisocyanate provided data on their glass transition temperatures and melting temperatures (Fu et al., 1985).

Chemical Properties Analysis Chemical properties of BDO and its derivatives include their reactivity and interaction with other substances. The study by Maytum et al. (2010) demonstrated that 1,4-butanediol could act as a reducing agent in hydrogen-transfer reactions to ketones, imines, and alkenes (Maytum et al., 2010).

科学的研究の応用

基本情報

“(S)-(-)-2-メチル-1,4-ブタンジオール”は、C5H12O2という経験式を持つ化学化合物です . 分子量は104.15です .

性フェロモンの合成

“(S)-(-)-2-メチル-1,4-ブタンジオール”は、マツノザイセンチュウの性フェロモンの合成において知られている用途の1つです . これらのフェロモンは、これらの昆虫の個体数を制御するための害虫管理戦略で使用されます。

立体異性体

“(S)-(-)-2-メチル-1,4-ブタンジオール”は立体異性体です . これは、別の化合物と同じ分子式を持っているが、空間における原子の配置が異なることを意味します。この特性は、分子の生物学的活性は3次元形状に依存することがある医薬品開発など、多くの研究分野で重要になる可能性があります。

物理的性質

化合物の物理的性質は、その用途を決定する上で非常に重要です。 “(S)-(-)-2-メチル-1,4-ブタンジオール”の場合、沸点は466.15 Kです .

化学構造

化合物の化学構造を理解することは、その特性と潜在的な用途を理解するための鍵です。 “(S)-(-)-2-メチル-1,4-ブタンジオール”の3D構造は、JavaまたはJavascriptを使用して表示できます .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

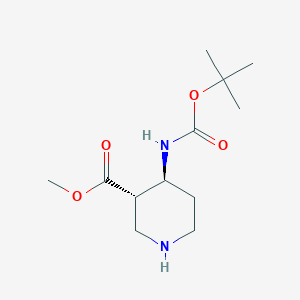

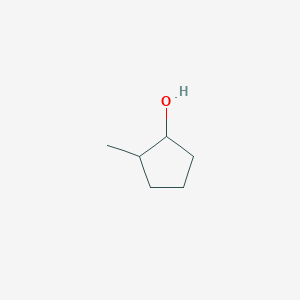

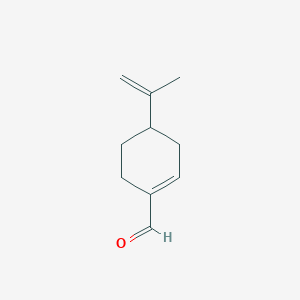

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What makes (S)-2-Methyl-1,4-butanediol particularly useful in synthesizing liquid crystal elastomers?

A1: (S)-2-Methyl-1,4-butanediol serves as a chiral building block in constructing the flexible spacer component within liquid crystal elastomers [, , , ]. This chirality contributes to the unique self-organizing properties of these elastomers, influencing their ability to exhibit spontaneous deformation in response to temperature changes [].

Q2: Can you explain the significance of "spontaneous deformation" in liquid crystal elastomers containing (S)-2-Methyl-1,4-butanediol?

A2: Researchers observed that liquid crystal elastomers incorporating (S)-2-Methyl-1,4-butanediol exhibit significant and reversible shape changes upon transitioning between their liquid crystalline and isotropic phases []. Specifically, when heated, these elastomers dramatically contract, and upon cooling, they expand back to their original size, exceeding the initial length by up to five times []. This phenomenon holds great promise for applications like artificial muscles and actuators [].

Q3: How does the structure of (S)-2-Methyl-1,4-butanediol contribute to the properties of the final liquid crystal elastomer?

A3: (S)-2-Methyl-1,4-butanediol, when combined with other monomers like Dimethyl 4,4′-biphenyldicarboxylate and crosslinkers like 1,2,6-Hexanetriol, forms the polymer backbone of the elastomer []. The specific arrangement and chirality of (S)-2-Methyl-1,4-butanediol within this backbone directly influence the elastomer's self-assembly into smectic A (SmA) liquid crystal structures, which are essential for the observed thermotropic spontaneous deformation [].

Q4: Beyond liquid crystal elastomers, are there other known applications of (S)-2-Methyl-1,4-butanediol?

A4: Yes, (S)-2-Methyl-1,4-butanediol serves as a key chiral intermediate in synthesizing various enantiomerically pure compounds [, , ]. One notable example is its use in producing enantiomers of latifolic acid, a natural product with potential biological activity []. This highlights the versatility of (S)-2-Methyl-1,4-butanediol in both material science and organic synthesis.

Q5: What analytical techniques are commonly employed to characterize and study (S)-2-Methyl-1,4-butanediol and the materials it forms?

A5: Researchers utilize a combination of techniques to analyze (S)-2-Methyl-1,4-butanediol and its derivatives. X-ray diffraction helps determine the molecular arrangement and liquid crystal structures within the elastomers []. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for characterizing the compound's structure and purity [, , , ]. Additionally, techniques like Circular Dichroism (CD) spectroscopy are employed to study the chirality and optical properties of (S)-2-Methyl-1,4-butanediol-containing compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

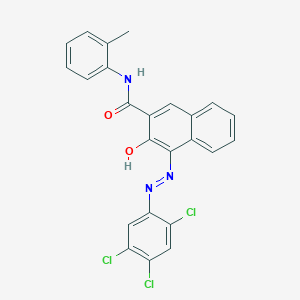

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)